molecular formula C16H17ClN2OS B1203219 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol CAS No. 3546-08-5

2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol

Cat. No.: B1203219
CAS No.: 3546-08-5
M. Wt: 320.8 g/mol
InChI Key: SQSNGPIVSCOKRR-UHFFFAOYSA-N
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Description

2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic agents. This compound is structurally characterized by a phenothiazine core with a chloro substituent at the 2-position and a 3-(methylamino)propyl group at the 10-position.

Properties

CAS No.

3546-08-5

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

8-chloro-10-[3-(methylamino)propyl]phenothiazin-3-ol

InChI

InChI=1S/C16H17ClN2OS/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3

InChI Key

SQSNGPIVSCOKRR-UHFFFAOYSA-N

SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl

Canonical SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated at the 2-position using chlorinating agents such as phosphorus pentachloride or thionyl chloride.

    Alkylation: The chlorinated phenothiazine is alkylated with 3-(methylamino)propyl chloride under basic conditions to introduce the 3-(methylamino)propyl group at the 10-position.

    Hydroxylation: Finally, the compound is hydroxylated at the 7-position using hydroxylating agents like hydrogen peroxide or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group at the 2-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antipsychotic properties and potential therapeutic applications in treating psychiatric disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol involves its interaction with various molecular targets, including:

    Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, particularly D2 receptors, which is crucial for its antipsychotic effects.

    Serotonin Receptors: It also interacts with serotonin receptors, contributing to its overall pharmacological profile.

    Pathways Involved: The compound modulates neurotransmitter pathways, leading to alterations in neurotransmission and subsequent therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Thioridazine: A phenothiazine compound used in the treatment of schizophrenia.

    Fluphenazine: Known for its long-acting antipsychotic effects.

Uniqueness

2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of chloro and 3-(methylamino)propyl groups enhances its receptor binding affinity and therapeutic efficacy compared to other phenothiazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol
Reactant of Route 2
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol

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